molecular formula C18H35Cl3O2Si B12552449 Methyl 17-(trichlorosilyl)heptadecanoate CAS No. 173448-25-4

Methyl 17-(trichlorosilyl)heptadecanoate

Cat. No.: B12552449
CAS No.: 173448-25-4
M. Wt: 417.9 g/mol
InChI Key: QIBIUZAIPIATLS-UHFFFAOYSA-N
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Description

Methyl 17-(trichlorosilyl)heptadecanoate is a silicon-containing fatty acid ester with the molecular formula C₁₈H₃₅Cl₃SiO₂. Its structure comprises a heptadecanoic acid backbone (17-carbon chain) esterified with a methyl group at the carboxyl end and a trichlorosilyl (-SiCl₃) group at the terminal carbon. This compound is primarily utilized in materials science for surface functionalization due to the reactivity of the trichlorosilyl group, which enables covalent bonding with hydroxylated substrates (e.g., glass, silica nanoparticles) .

Properties

CAS No.

173448-25-4

Molecular Formula

C18H35Cl3O2Si

Molecular Weight

417.9 g/mol

IUPAC Name

methyl 17-trichlorosilylheptadecanoate

InChI

InChI=1S/C18H35Cl3O2Si/c1-23-18(22)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-24(19,20)21/h2-17H2,1H3

InChI Key

QIBIUZAIPIATLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-(trichlorosilyl)heptadecanoate typically involves the esterification of heptadecanoic acid with methanol to form methyl heptadecanoate. This intermediate is then subjected to a hydrosilylation reaction with trichlorosilane under specific conditions to introduce the trichlorosilyl group at the 17th carbon position. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-(trichlorosilyl)heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the trichlorosilyl group.

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Methyl 17-hydroxyheptadecanoate.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 17-(trichlorosilyl)heptadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 17-(trichlorosilyl)heptadecanoate involves its ability to form stable bonds with various substrates through the trichlorosilyl group. This group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of stable organosilicon networks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl Heptadecanoate (C₁₈H₃₆O₂)
  • Structure : A straight-chain 17-carbon fatty acid methyl ester without additional functional groups.
  • Applications : Widely used as an analytical standard in gas chromatography (GC) due to its well-defined retention behavior. For example, it serves as a reference in system suitability tests with diethyl sebacate, showing a relative retention time of 1.2 .
  • Physical Properties : Melting point (mp) ≈ 48°C; stored at 0–6°C for stability .
Methyl 17-Methyloctadecanoate (C₂₀H₄₀O₂)
  • Structure : Features a methyl branch at the 17th carbon of an 18-carbon chain.
  • Applications : Used in lipid research to study branched fatty acid metabolism. Its branched structure reduces crystallinity compared to linear analogs, altering phase behavior in lipid bilayers .
  • Commercial Availability : Priced at €226.00 per 1 mg, reflecting its niche research applications .
Methyl 17-Hydroxyheptadecanoate (C₁₈H₃₆O₃)
  • Structure : Contains a hydroxyl (-OH) group at the terminal carbon.
  • Reactivity : The hydroxyl group enhances polarity, making it soluble in polar solvents and reactive in esterification or oxidation reactions.
Methyl 17-(Trichlorosilyl)heptadecanoate
  • Key Differentiator: The trichlorosilyl group confers high reactivity toward hydroxylated surfaces, enabling applications in self-assembled monolayers (SAMs) and nanocomposites.
  • Stability : Prone to hydrolysis in humid conditions, releasing HCl; requires anhydrous storage .

Physicochemical Properties

Property Methyl Heptadecanoate Methyl 17-Methyloctadecanoate Methyl 17-Hydroxyheptadecanoate This compound (Inferred)
Molecular Weight 284.48 g/mol 312.53 g/mol 300.48 g/mol ~438.31 g/mol
Melting Point 48°C Not reported Not reported Likely < 0°C (due to bulky SiCl₃ group)
Solubility Non-polar solvents Non-polar solvents Polar solvents (e.g., ethanol) Hydrophobic solvents (e.g., toluene)
Reactivity Chemically inert Low reactivity Esterification/oxidation High (surface bonding via SiCl₃ hydrolysis)

Analytical Behavior

  • Chromatography: Methyl heptadecanoate is a GC standard with a retention time 1.2× that of diethyl sebacate . The trichlorosilyl analog is expected to exhibit longer retention times due to increased molecular weight and polarity from the SiCl₃ group.
  • Spectroscopy: The Si-Cl bond in this compound would show characteristic IR peaks at 550–600 cm⁻¹ (Si-Cl stretching) .

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